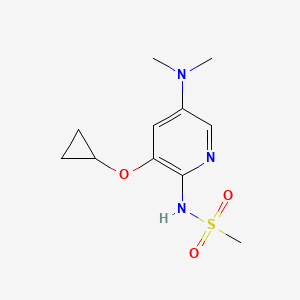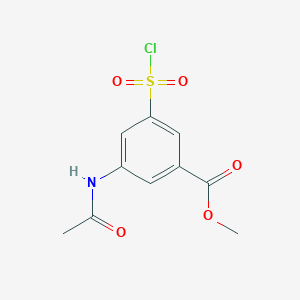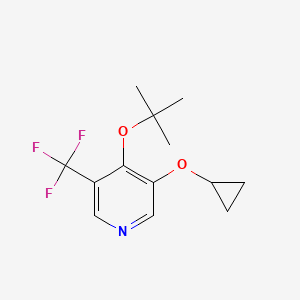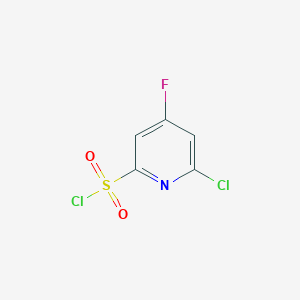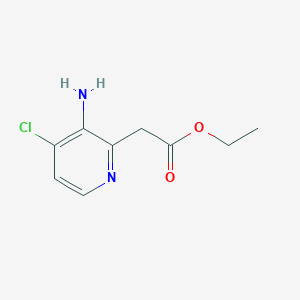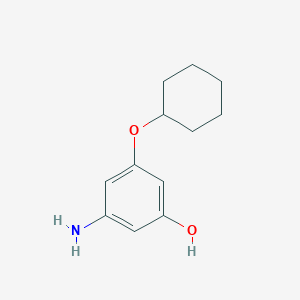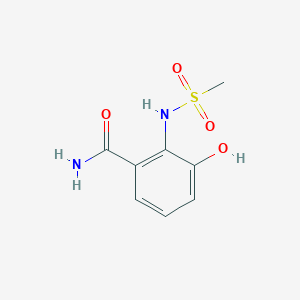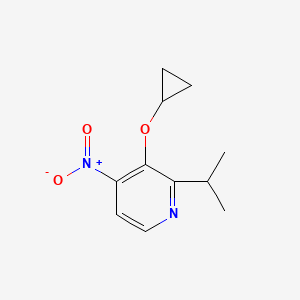
2-(Aminomethyl)-6-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-6-ethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminomethyl group (-CH2NH2) and an ethyl group (-C2H5) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 2-(aminomethyl)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(Aminomethyl)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
Reaction Conditions: Reflux temperature for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine) for halogenation.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-6-ethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-6-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenolic group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the ethyl group, making it less hydrophobic.
6-Ethylphenol: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
2-(Aminomethyl)-4-ethylphenol: Similar structure but with the ethyl group in a different position.
Uniqueness
2-(Aminomethyl)-6-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-ethylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,11H,2,6,10H2,1H3 |
InChI-Schlüssel |
DLLKNJPRJMATDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

